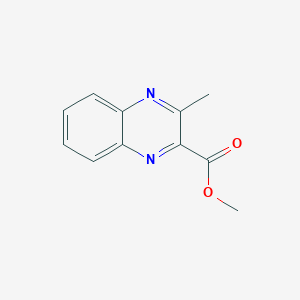

Methyl 3-methylquinoxaline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMMFAGMQVADTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446425 | |

| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61522-54-1 | |

| Record name | Methyl 3-methyl-2-quinoxalinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061522541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-METHYL-2-QUINOXALINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69N2SBU629 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 3-methylquinoxaline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-methylquinoxaline-2-carboxylate, a key heterocyclic compound. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the chemical identity, a common synthetic route via Fischer esterification, and a summary of its analytical characterization. The guide includes detailed experimental protocols, tabulated data for physical and spectroscopic properties, and a workflow diagram to facilitate understanding and replication in a laboratory setting.

Chemical Identity and Properties

This compound is a quinoxaline derivative characterized by a methyl group at the 3-position and a methyl ester at the 2-position of the quinoxaline ring.[1] Its core structure consists of a fused benzene and pyrazine ring.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂[1] |

| Molecular Weight | 202.21 g/mol [1] |

| CAS Number | 61522-54-1[1] |

| IUPAC Name | This compound[1] |

| Appearance | Yellow Solid[2] (for the related carboxylic acid) |

| SMILES Notation | CC1=NC2=CC=CC=C2N=C1C(=O)OC[1] |

| InChI String | InChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3[1] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-methylquinoxaline-2-carboxylic acid. This reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst.

Synthetic Workflow

The synthesis process begins with the precursor, 3-methylquinoxaline-2-carboxylic acid, which is esterified to yield the final product.

Caption: Fischer Esterification Workflow.

Experimental Protocol: Fischer Esterification

This protocol is based on the general principles of Fischer esterification.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinoxaline-2-carboxylic acid (1.0 eq) in an excess of dry methanol (e.g., 20-30 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the mixture (e.g., 3-5 drops).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Characterization

The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. Purity is typically confirmed via High-Performance Liquid Chromatography (HPLC) to be >95%.[3]

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Expected signals include aromatic protons (multiplet, ~7.8-8.2 ppm), a methyl ester singlet (~4.0 ppm), and a methyl group singlet on the quinoxaline ring (~2.8 ppm). |

| ¹³C NMR | Expected signals include aromatic carbons (~128-142 ppm), the ester carbonyl carbon (~165 ppm), the quinoxaline ring carbons, the methoxy carbon (~53 ppm), and the methyl carbon (~22 ppm). |

| FT-IR (cm⁻¹) | Key peaks should include C=O stretch of the ester (~1720-1740 cm⁻¹), C=N stretch (~1550-1650 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed at m/z = 202.21, corresponding to the molecular formula C₁₁H₁₀N₂O₂. |

Characterization Workflow

The following diagram illustrates the logical flow for the characterization of the synthesized product.

Caption: Product Characterization Workflow.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound by dissolving a sample in a suitable mobile phase and analyzing it on an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV).[3]

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-methylquinoxaline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylquinoxaline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of quinoxaline, it serves as a crucial scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. Furthermore, it delves into the biological significance of quinoxaline derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery and development.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among these, this compound stands out as a key intermediate and a molecule of interest for its potential therapeutic applications. This document aims to provide a detailed technical resource for researchers and professionals engaged in the study and utilization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties of this compound are not extensively reported in the literature, the following tables summarize the available and predicted data.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 61522-54-1 | [1] |

| SMILES | CC1=NC2=CC=CC=C2N=C1C(=O)OC | [1] |

| Predicted Melting Point | Not Available | - |

| Predicted Boiling Point | Not Available | - |

| Predicted logP | Not Available | - |

| Predicted pKa | Not Available | - |

Table 2: Solubility

| Solvent | Solubility | Source |

| Ethanol | Soluble | [1] |

| DMSO | Soluble | [1] |

Note: The lack of extensive experimental data for the methyl ester necessitates reliance on data from the closely related 3-methylquinoxaline-2-carboxylic acid and predictive models for some properties.

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the esterification of 3-methylquinoxaline-2-carboxylic acid. Alternatively, it can be synthesized via a condensation reaction between o-phenylenediamine and a suitable methyl keto-ester.

Experimental Protocol: Synthesis via Condensation Reaction

A plausible synthetic route involves the reaction of o-phenylenediamine with methyl 2-oxobutanoate.

Materials:

-

o-phenylenediamine

-

Methyl 2-oxobutanoate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add methyl 2-oxobutanoate to the reaction mixture.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoxaline ring, the methyl group at position 3, and the methyl ester group. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoxaline core, the methyl group, and the carbonyl and methoxy carbons of the ester. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 202.21). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C=N stretching of the pyrazine ring, and aromatic C-H stretching. |

Biological Activity and Signaling Pathway

Quinoxaline derivatives have emerged as promising candidates for the development of anticancer agents, with a notable mechanism of action being the inhibition of VEGFR-2.

VEGFR-2 Inhibition by Quinoxaline Derivatives

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, play a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, quinoxaline derivatives can inhibit its autophosphorylation and subsequent downstream signaling, thereby impeding angiogenesis.[3]

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival. Quinoxaline-based inhibitors interrupt this pathway at its origin.

VEGFR-2 Signaling Pathway and Inhibition by Quinoxaline Derivatives

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

Conclusion

This compound is a compound with significant potential in the development of novel therapeutics, particularly in the realm of oncology. This guide has summarized its key physicochemical properties, provided a representative synthetic protocol, and detailed its role as a scaffold for VEGFR-2 inhibitors. The provided information, including the structured data tables and signaling pathway diagram, serves as a valuable resource for researchers and professionals in the field, aiming to streamline future research and development efforts centered on this promising molecule. Further experimental validation of the predicted physicochemical properties and optimization of synthetic routes will be crucial for advancing its therapeutic applications.

References

Spectroscopic and Synthetic Profile of Methyl 3-methylquinoxaline-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide is intended to be a valuable resource for researchers working with quinoxaline derivatives, offering insights into their characterization and synthesis. The information provided for the related carboxylic acid can be instrumental in predicting and interpreting the spectroscopic features of Methyl 3-methylquinoxaline-2-carboxylate.

Spectroscopic Data of 3-Methylquinoxaline-2-carboxylic Acid

The following tables summarize the available spectroscopic data for 3-methylquinoxaline-2-carboxylic acid. This data is crucial for the structural elucidation and quality control of this compound and can be used as a reference for the analysis of its methyl ester derivative.

Table 1: Infrared (IR) Spectroscopy Data for 3-Methylquinoxaline-2-carboxylic Acid

| Wavelength (cm⁻¹) | Designation |

| 2453 | O-H stretch (Carboxylic Acid) |

| 1718 | C=O stretch (Carboxylic Acid) |

| 766, 749 | C-H out of plane deformation |

Table 2: Mass Spectrometry (MS) Data for 3-Methylquinoxaline-2-carboxylic Acid

| m/z | Interpretation |

| 188 | Molecular Ion [M]⁺ |

| 171 | [M - OH]⁺ |

| 143 | [M - COOH]⁺ |

| 115 | Fragmentation of the quinoxaline ring |

Note: Specific ¹H and ¹³C NMR data for this compound could not be located in the surveyed literature. However, analytical techniques such as ¹H/¹³C NMR are recommended for confirming the molecular structure of this compound[1].

Experimental Protocols

Synthesis of 3-Methylquinoxaline-2-carboxylic Acid from this compound[2]

This protocol details the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

-

This compound

-

Methanol (MeOH)

-

2N Sodium Hydroxide (NaOH) solution

-

1N Hydrochloric Acid (HCl) solution

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (0.20 g, 0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.

-

Adjust the pH of the mixture to be acidic using a 1N hydrochloric acid solution.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and wash them sequentially with water and saturated saline solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate by rotary evaporation to obtain the solid product.

-

Dry the solid product under a high vacuum to yield 3-methylquinoxaline-2-carboxylic acid.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Dual Identity of a Molecule: Methyl 3-methylquinoxaline-2-carboxylate as a Key Metabolite of Olaquindox

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olaquindox, a quinoxaline derivative, has been widely used as a veterinary antimicrobial agent and growth promoter in animal husbandry. However, concerns regarding its potential toxicity and the presence of residues in animal-derived food products have led to stringent regulations and a demand for sensitive analytical methods for its detection. The metabolism of olaquindox is a critical area of study, as the parent compound is rapidly transformed into various metabolites in vivo. Among these, Methyl 3-methylquinoxaline-2-carboxylate, more commonly known as 3-methyl-quinoxaline-2-carboxylic acid (MQCA), has been identified as a significant metabolite. This technical guide provides a comprehensive overview of the role of MQCA as a metabolite of olaquindox, detailing the metabolic pathways, quantitative data on its formation and depletion, and the experimental protocols for its analysis.

Metabolic Pathway of Olaquindox

Olaquindox undergoes extensive metabolism in animals, primarily through reduction, oxidation, and hydrolysis. The biotransformation process leads to a series of metabolites, with the relative concentrations and persistence varying across different species and tissues. The proposed metabolic pathway illustrates the conversion of olaquindox to MQCA and other key metabolites.[1][2]

The initial steps in the metabolism of olaquindox involve the reduction of the N-oxide groups, leading to the formation of mono-deoxy and di-deoxy metabolites.[1] One of the critical subsequent steps is the hydrolysis of the side chain, which results in the formation of 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[1]

Quantitative Analysis of Olaquindox and its Metabolites

The depletion of olaquindox and its metabolites from edible tissues is a crucial factor in determining withdrawal periods for veterinary drugs. Several studies have quantified the residues of olaquindox and its major metabolites, including MQCA and deoxyolaquindox (O2), in various tissues of pigs and broilers.

Residue Depletion in Pigs

Studies in pigs have shown that olaquindox is rapidly metabolized and eliminated. The concentrations of the parent drug and its metabolites vary significantly across different tissues and time points after withdrawal of the medicated feed.

Table 1: Concentrations (μg/kg) of Olaquindox and its Metabolites in Pig Tissues [3]

| Time after Withdrawal | Tissue | Olaquindox | O1 | O2 | O3 | O4 | O5 | O6 (MQCA) |

| 6 hours | Liver | 45.3 | 55.1 | 317.1 | 35.6 | 158.2 | 45.3 | 115.7 |

| Kidney | 68.4 | 89.2 | 934.0 | 48.1 | 737.6 | 253.4 | 211.5 | |

| Muscle | 21.3 | 25.4 | 96.1 | ND | 35.7 | 22.1 | 45.8 | |

| Fat | ND | ND | 45.6 | ND | ND | ND | 28.4 | |

| 1 day | Liver | ND | ND | 215.4 | ND | 89.4 | 25.1 | 89.4 |

| Kidney | ND | ND | 654.1 | ND | 458.1 | 154.2 | 154.2 | |

| Muscle | ND | ND | 65.2 | ND | ND | ND | 31.2 | |

| Fat | ND | ND | 31.5 | ND | ND | ND | 15.1 | |

| 3 days | Liver | ND | ND | 86.5 | ND | ND | ND | 35.8 |

| Kidney | ND | ND | 311.2 | ND | 111.2 | 55.3 | 88.1 | |

| Muscle | ND | ND | 35.1 | ND | ND | ND | ND | |

| Fat | ND | ND | 15.2 | ND | ND | ND | ND | |

| 7 days | Liver | ND | ND | BQL | ND | ND | ND | ND |

| Kidney | ND | ND | 111.0 | ND | ND | ND | 45.6 | |

| Muscle | ND | ND | ND | ND | ND | ND | ND | |

| Fat | ND | ND | ND | ND | ND | ND | ND | |

| 14 days | Kidney | ND | ND | 45.1 | ND | ND | ND | ND |

ND: Not Detected, BQL: Below Quantitation Limit

Residue Depletion in Broilers

Similar to pigs, olaquindox is also extensively metabolized in broilers. However, the depletion kinetics of certain metabolites may differ.

Table 2: Concentrations (μg/kg) of Olaquindox and its Metabolites in Broiler Tissues [1]

| Time after Withdrawal | Tissue | Olaquindox | O1 | O2 | O3 | O4 | O5 | O6 (MQCA) |

| 6 hours | Liver | 298.9 | 170.1 | 154.2 | 88.4 | 110.1 | 65.3 | 98.7 |

| Kidney | 253.4 | 168.5 | 189.3 | 95.1 | 125.4 | 78.1 | 110.2 | |

| Muscle | 45.1 | 35.2 | 68.4 | ND | 25.1 | 15.4 | 33.1 | |

| Fat | 28.4 | 18.1 | 45.1 | ND | ND | ND | 21.5 | |

| 1 day | Liver | 89.4 | 65.2 | 110.1 | 35.1 | 45.2 | 28.1 | 55.3 |

| Kidney | 75.1 | 58.3 | 135.2 | 41.2 | 65.1 | 35.4 | 68.4 | |

| Muscle | ND | ND | 33.2 | ND | ND | ND | 18.1 | |

| Fat | ND | ND | 21.3 | ND | ND | ND | 10.2 | |

| 3 days | Liver | ND | ND | 68.4 | ND | ND | ND | 25.1 |

| Kidney | ND | ND | 89.1 | ND | ND | ND | 35.2 | |

| Muscle | ND | ND | 15.1 | ND | ND | ND | ND | |

| Fat | ND | ND | 10.1 | ND | ND | ND | ND | |

| 5 days | Liver | ND | ND | 45.1 | ND | ND | ND | 11.2 |

| Kidney | ND | ND | 65.2 | ND | ND | ND | 18.1 | |

| 7 days | Liver | ND | ND | 28.1 | ND | ND | ND | ND |

| Kidney | ND | ND | 48.3 | ND | ND | ND | 10.1 |

ND: Not Detected

Experimental Protocols

The accurate quantification of olaquindox and its metabolites, including MQCA, in complex biological matrices requires robust and sensitive analytical methods. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

A generic and effective sample preparation workflow is crucial for the reliable analysis of drug residues in tissues.

References

- 1. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinoxaline: A Comprehensive Guide to its Chemistry, Synthesis, and Therapeutic Potential

For Immediate Release

A deep dive into the rich history and burgeoning future of quinoxaline chemistry, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, characterization, and application of this pivotal heterocyclic scaffold.

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has been a subject of intense scientific scrutiny since its discovery. Its versatile structure has served as a cornerstone in the development of a vast array of compounds with significant biological activities. This whitepaper traces the historical development of quinoxaline chemistry, from its initial synthesis to its current role in cutting-edge drug discovery and materials science. We will explore the evolution of synthetic methodologies, delve into the mechanistic pathways of its therapeutic action, and provide detailed experimental protocols for key reactions, empowering researchers to further innovate in this exciting field.

A Journey Through Time: The Historical Development of Quinoxaline Chemistry

The story of quinoxaline begins in 1884 with the pioneering work of Korner and Hinsberg, who first reported its synthesis through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This fundamental reaction, known as the Hinsberg synthesis, laid the groundwork for over a century of exploration into the chemical space of quinoxalines. Early research focused on the fundamental reactivity and properties of the quinoxaline core.

A significant leap in quinoxaline chemistry came with the development of the Beirut reaction in 1965 by Haddadin and Issidorides, which provided an efficient route to quinoxaline 1,4-dioxides.[2] These N-oxide derivatives exhibited a broad spectrum of biological activities and opened up new avenues for medicinal chemistry research. The latter half of the 20th century and the early 21st century have witnessed an explosion of novel synthetic strategies, including metal-catalyzed cross-coupling reactions, multicomponent reactions, and the adoption of green chemistry principles to create more efficient and environmentally friendly syntheses.[3][4]

The Synthetic Arsenal: From Classic Reactions to Modern Innovations

The synthesis of the quinoxaline scaffold and its derivatives has evolved significantly over the years. Below are detailed protocols for some of the most pivotal synthetic methods.

Experimental Protocols

1. The Classic Hinsberg Synthesis of 2,3-Diphenylquinoxaline

This method remains a robust and widely used procedure for the synthesis of 2,3-disubstituted quinoxalines.

-

Materials: Benzil (0.01 mol, 2.1 g), o-phenylenediamine (0.01 mol, 1.1 g), rectified spirit (16 mL), water.

-

Procedure:

-

Prepare a warm solution of benzil (2.1 g) in rectified spirit (8 mL).

-

Prepare a solution of o-phenylenediamine (1.1 g) in rectified spirit (8 mL).

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture in a water bath for 30 minutes.

-

Add water to the reaction mixture until a slight cloudiness persists and then allow it to cool.

-

Filter the resulting precipitate and recrystallize from aqueous ethanol to obtain 2,3-diphenylquinoxaline.[5]

-

-

Expected Yield: High.

2. Green Synthesis of Quinoxaline via Microwave Irradiation

This protocol exemplifies a modern, environmentally friendly approach to quinoxaline synthesis.[6]

-

Materials: o-phenylenediamine (0.01 mol), glyoxal (0.01 mol).

-

Procedure:

-

In a glass beaker, mix o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol).

-

Cover the beaker with a watch glass and place it in a microwave oven.

-

Irradiate the mixture for 60 seconds at 160 watts.

-

After completion, allow the beaker to cool. The liquid product is then purified by simple distillation.[6]

-

-

Advantages: This method is rapid, solvent-free, and typically results in high yields.[6]

3. Synthesis of Quinoxaline-2,3-dione

Quinoxaline-2,3-diones are important intermediates and possess biological activity in their own right.

-

Materials: o-phenylenediamine (0.01 mol, 1.08 g), oxalic acid dihydrate (0.01 mol, 1.26 g), 4.0 M HCl (50 mL).

-

Procedure:

-

Heat a mixture of o-phenylenediamine (1.08 g) and oxalic acid dihydrate (1.26 g) in 50 mL of 4.0 M HCl under reflux with stirring for three to five hours.

-

After cooling, filter the solid product and wash it with water to obtain quinoxaline-2,3-dione.[7]

-

-

Expected Yield: ~72%.[7]

4. The Beirut Reaction for Quinoxaline 1,4-Dioxides

This reaction is a cornerstone for the synthesis of quinoxaline N-oxides.

-

General Principle: The reaction involves the cyclization of benzofuroxans with enamines or other active methylene compounds.[2]

-

Example: The interaction of benzofuroxan with morpholinylcyclohexene yields 2,3-tetramethylenequinoxaline 1,4-dioxide in moderate yield.[2] The reaction conditions are typically mild, often using an amine catalyst in a suitable solvent.

Data at a Glance: A Quantitative Overview

The following tables summarize key quantitative data for a selection of quinoxaline derivatives, highlighting their synthetic accessibility and biological potency.

Table 1: Yields of Selected Quinoxaline Synthesis Methods

| Quinoxaline Derivative | Synthetic Method | Catalyst/Conditions | Yield (%) | Reference |

| 2,3-Diphenylquinoxaline | Hinsberg Synthesis | Thermal | High | [5] |

| Quinoxaline | Microwave-assisted | None | High | [6] |

| Quinoxaline-2,3-dione | Condensation | 4.0 M HCl, Reflux | 72 | [7] |

| Quinoxaline Derivatives | Condensation | Bentonite K-10, Ethanol, RT | 85-91 | [8] |

| Quinoxaline Derivatives | Oxidative Cyclization | I₂, DMSO, RT | 80-90 | [8] |

Table 2: Spectroscopic Data for Representative Quinoxaline Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |

| Quinoxaline | 8.82 (s, 2H), 8.09 (dd, 2H), 7.75 (dd, 2H) | 145.2, 143.4, 129.5, 129.2 | - | 130 (M⁺) | [9] |

| 2,3-Diphenylquinoxaline | 8.23 (d, 2H), 7.83 (m, 2H), 7.58 (m, 4H), 7.40 (m, 6H) | 153.91, 141.68, 139.54, 130.37, 130.28, 129.65, 129.23, 128.70 | 3045 (C-H, st), 1566 (C=N, st) | 282 (M⁺) | [10][11][12] |

| Quinoxalin-2(1H)-one | 12.3 (br s, 1H), 8.0 (s, 1H), 7.2-7.8 (m, 4H) | 155.1, 133.5, 131.2, 130.3, 128.1, 123.7, 115.4 | 3320-3304 (N-H), 1677-1671 (C=O) | 146 (M⁺) | [1][7] |

| 6-Nitro-2,3-diphenylquinoxaline | 9.10 (s, 1H), 8.57 (m, 1H), 8.32 (d, 1H), 7.58 (m, 4H), 7.42 (m, 6H) | 157.43, 156.80, 148.96, 144.70, 141.07, 139.23, 139.17, 131.90, 131.07, 130.99, 130.93, 130.80, 129.61, 129.54, 126.74, 124.41 | - | - | [13] |

Table 3: Anticancer Activity of Selected Quinoxaline Derivatives (IC₅₀ in µM)

| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |

| Compound XVa | 4.4 | - | 5.3 | - | [14] |

| Compound VIIIc | 2.5 | Moderate | 9 | - | [14] |

| Compound VIId | 7.8 | Moderate | Weak | - | [14] |

| Compound 12 | - | - | 0.19-0.51 | - | [10] |

| Compound IV | - | - | - | 2.11 | [15] |

| Compound 11 | 2.91 | 1.83 | 0.81 | - | [12] |

| Compound 13 | 1.95 | 1.12 | 0.93 | - | [12] |

Table 4: Antibacterial Activity of Selected Quinoxaline Derivatives (MIC in µg/mL)

| Compound/Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | Reference |

| Quinoxaline Derivative | 1-4 | [16][17] |

| Vancomycin (Reference) | 4 (majority) | [16] |

Mechanisms of Action: Unraveling the Therapeutic Pathways

The broad spectrum of biological activities exhibited by quinoxaline derivatives stems from their ability to interact with various biological targets. Two of the most extensively studied mechanisms are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[18] Quinoxaline-based compounds have been designed as potent inhibitors of VEGFR-2, effectively blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Quinoxaline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade.[19][20]

From Synthesis to Screening: A Typical Experimental Workflow

The development of new quinoxaline-based therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion and Future Perspectives

The historical journey of quinoxaline chemistry is a testament to the enduring power of heterocyclic compounds in scientific discovery. From its humble beginnings in the late 19th century, the quinoxaline scaffold has blossomed into a privileged structure in medicinal chemistry and materials science. The continuous development of innovative synthetic methodologies, coupled with a deeper understanding of its mechanisms of action, ensures that quinoxaline and its derivatives will remain at the forefront of research for years to come. The future of quinoxaline chemistry holds the promise of more potent and selective therapeutic agents, novel materials with unique photophysical properties, and a continued expansion of our fundamental understanding of the structure-activity relationships that govern the remarkable versatility of this heterocyclic system.

References

- 1. 2(1H)-Quinoxalinone [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Flow Synthesis of Biologically-Relevant Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]

- 8. Quinoxaline(91-19-0) 13C NMR spectrum [chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. vixra.org [vixra.org]

- 11. 2,3-DIPHENYLQUINOXALINE(1684-14-6) IR Spectrum [m.chemicalbook.com]

- 12. heteroletters.org [heteroletters.org]

- 13. researchgate.net [researchgate.net]

- 14. biotage.com [biotage.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-methylquinoxaline-2-carboxylate and its Primary Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on the solubility and stability of Methyl 3-methylquinoxaline-2-carboxylate. Due to the limited direct research on the methyl ester, this guide also includes extensive information on its primary metabolite and hydrolysis product, 3-Methyl-quinoxaline-2-carboxylic acid (MQCA), for which more robust data is available. Understanding the properties of MQCA is critical for predicting the behavior of the parent ester in aqueous and biological systems.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) is presented below. These properties are fundamental to understanding the solubility and stability profiles of these compounds.

Table 1: Physicochemical Properties

| Property | This compound | 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) |

| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₀H₈N₂O₂ |

| Molecular Weight | 202.21 g/mol | 188.18 g/mol [1] |

| CAS Number | 61522-54-1 | 74003-63-7[2] |

| Appearance | - | Yellow Solid[2] |

| Melting Point | - | 168-170°C[2][3] |

| Boiling Point (Predicted) | - | 347.1 ± 37.0 °C[2] |

| Density (Predicted) | - | 1.355 ± 0.06 g/cm³[2][3] |

| pKa (Predicted) | - | 2.37 ± 0.30 |

Solubility Profile

This compound

Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative descriptions indicate that it is soluble in ethanol and Dimethyl Sulfoxide (DMSO).[4]

3-Methyl-quinoxaline-2-carboxylic acid (MQCA)

The solubility of MQCA has been determined in various solvents, which is crucial for the development of analytical methods and formulations.

Table 2: Solubility of 3-Methyl-quinoxaline-2-carboxylic acid (MQCA)

| Solvent | Concentration |

| Dimethylformamide (DMF) | 25 mg/mL[2][5] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[2][5] |

| Ethanol | 25 mg/mL[2][5] |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL[2][5] |

Stability Profile

This compound

The stability of the methyl ester is a critical parameter, particularly its susceptibility to hydrolysis to form MQCA. It is reported to be stable under dry, dark conditions.[4] The primary degradation pathway in aqueous or biological media is expected to be hydrolysis of the ester linkage.

3-Methyl-quinoxaline-2-carboxylic acid (MQCA)

MQCA is a stable metabolite. When stored as a solid in a freezer at -20°C, it is stable for at least four years.[5] It should be stored in a dry environment.[2]

Experimental Protocols

Hydrolysis of this compound to MQCA

This protocol describes the laboratory-scale conversion of the methyl ester to its carboxylic acid, a process indicative of its stability in basic conditions.

Procedure:

-

Dissolve this compound (0.20 g, 0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).[2][6]

-

Stir the reaction mixture at room temperature for 30 minutes.[2][6]

-

Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.[2][6]

-

Adjust the pH of the solution to be acidic using a 1N hydrochloric acid solution.[2][6]

-

Combine the organic phases and wash sequentially with water and saturated saline.[2][6]

-

Dry the organic phase over anhydrous magnesium sulfate.[2][6]

-

Filter the solution and concentrate the filtrate by rotary evaporation to obtain the solid product, 3-methylquinoxaline-2-carboxylic acid.[2][6]

Caption: Workflow for the hydrolysis of this compound.

Determination of MQCA in Biological Samples via LC-MS/MS

This protocol outlines a common method for the extraction and quantification of MQCA from animal tissues, which can be adapted for stability studies of the parent ester.

Procedure:

-

Sample Hydrolysis: Homogenize the tissue sample and hydrolyze with a 1.0 M NaOH solution to release bound MQCA.[7] Alternatively, acid hydrolysis with 0.3 M HCl can be used.[1]

-

Defatting: Defat the hydrolyzed sample with n-hexane.[7]

-

Purification: Purify the sample using a mixed anion-exchange solid-phase extraction (SPE) cartridge.[7]

-

Chromatographic Separation: Perform chromatographic separation on a reversed-phase C18 column.[7]

-

Detection: Detect and quantify the analyte using mass spectrometry in selected reaction monitoring mode.[7]

Caption: Workflow for the analysis of MQCA in biological samples by LC-MS/MS.

Logical Relationships in Stability Assessment

The stability of this compound is intrinsically linked to the formation of its primary degradation product, MQCA. Therefore, a logical approach to assessing the stability of the ester involves monitoring the decrease in its concentration and the concurrent increase in the concentration of MQCA over time under various stress conditions (e.g., pH, temperature, light).

Caption: Relationship between this compound and MQCA in stability studies.

Conclusion

This technical guide consolidates the available data on the solubility and stability of this compound and its key metabolite, 3-Methyl-quinoxaline-2-carboxylic acid. While quantitative data for the methyl ester is sparse, the information on MQCA provides a strong foundation for researchers in drug development and related fields. The provided experimental protocols offer a starting point for further investigation into the properties of these compounds. Future research should focus on generating robust quantitative solubility and stability data for the parent ester under a range of pharmaceutically relevant conditions.

References

- 1. [Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of Methyl-3-quinoxaline-2-carboxylic Acid in Fish and Shrimp Samples by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry with Immunoaffinity Column Cleanup [spkx.net.cn]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | 61522-54-1 | Benchchem [benchchem.com]

- 7. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-methylquinoxaline-2-carboxylate from o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl 3-methylquinoxaline-2-carboxylate, a valuable scaffold in medicinal chemistry, starting from o-phenylenediamine. The primary method detailed is a robust two-step synthesis involving an initial cyclocondensation to form a quinoxalinone intermediate, followed by esterification. An alternative direct condensation approach is also discussed. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and workflow diagrams to guide researchers in the successful synthesis and characterization of the target compound.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They have garnered considerable attention in the field of drug development due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex pharmaceutical agents. The straightforward and efficient synthesis of this compound is therefore of high importance. The most common and reliable method for constructing the quinoxaline core is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Synthesis Pathways

There are two primary approaches for the synthesis of this compound from o-phenylenediamine:

-

Two-Step Synthesis: This is the most frequently documented method. It involves the initial formation of 3-methylquinoxalin-2(1H)-one through the reaction of o-phenylenediamine with a pyruvate ester, followed by the esterification of the intermediate to yield the final product.

-

One-Step Synthesis: A direct condensation of o-phenylenediamine with a methyl pyruvate derivative. While feasible, specific and reproducible protocols for this direct approach are less commonly reported in the literature.

This document will primarily focus on the detailed protocol for the two-step synthesis.

Two-Step Synthesis Protocol

This method is presented in two sequential stages: the synthesis of the 3-methylquinoxalin-2(1H)-one intermediate, and its subsequent esterification.

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

The initial step involves the cyclocondensation of o-phenylenediamine with ethyl pyruvate. The product, 2-hydroxy-3-methylquinoxaline, exists in tautomeric equilibrium with 3-methylquinoxalin-2(1H)-one.

Reaction Scheme:

o-phenylenediamine + ethyl pyruvate → 3-methylquinoxalin-2(1H)-one + ethanol + water

Experimental Protocol:

-

In a 500 mL round-bottom flask, dissolve 10.8 g (0.10 mol) of o-phenylenediamine in 300 mL of n-butanol with gentle warming.

-

In a separate beaker, dissolve 11.6 g (0.10 mol) of ethyl pyruvate in 100 mL of n-butanol.

-

Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

-

Allow the reaction mixture to stand at room temperature for 30 minutes.

-

Heat the mixture on a water bath for 1 hour.

-

Upon cooling, crystals of 2-hydroxy-3-methylquinoxaline will precipitate.

-

Collect the crystals by filtration, wash with n-hexane, and purify by recrystallization from ethanol.[1]

-

Dry the purified product in a vacuum oven.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | o-phenylenediamine, ethyl pyruvate | [1] |

| Solvent | n-butanol | [1] |

| Reaction Time | 1.5 hours | [1] |

| Product | 2-hydroxy-3-methylquinoxaline | [1] |

| Yield | 80% | [1] |

| Melting Point | 246 °C | [1] |

Step 2: Synthesis of this compound (via Esterification)

This step involves the esterification of the 3-methylquinoxaline-2-carboxylic acid, which can be obtained from the hydrolysis of the quinoxalinone intermediate from Step 1, or synthesized directly from o-phenylenediamine and pyruvic acid. For the purpose of this protocol, we will describe a general esterification method.

Reaction Scheme:

3-methylquinoxaline-2-carboxylic acid + methanol --(H+)--> this compound + water

Experimental Protocol:

-

Suspend 3-methylquinoxaline-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or by bubbling HCl gas).

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation (Illustrative):

| Parameter | Value |

| Starting Material | 3-methylquinoxaline-2-carboxylic acid |

| Reagent | Methanol, Acid catalyst |

| Solvent | Methanol |

| Reaction Time | 4-6 hours (TLC monitored) |

| Product | This compound |

| Yield | >85% (Typical for Fischer esterification) |

Alternative One-Step Synthesis Approach

An alternative, more direct route involves the reaction of o-phenylenediamine with an α-halogenated-β-ketoester in an ionic liquid, which acts as both the solvent and catalyst. This method has been reported to produce high yields at room temperature.[2]

Reaction Scheme:

o-phenylenediamine + methyl 2-chloroacetoacetate → this compound + HCl

Experimental Protocol (Adapted from a similar synthesis):

-

In a reaction vessel, combine o-phenylenediamine (2 mmol) and methyl 2-chloroacetoacetate (2.2 mmol) in an ionic liquid (e.g., [BMIM][PF6], 4 mL).[2]

-

Stir the mixture at room temperature for approximately 50-90 minutes, monitoring the reaction by TLC.[2]

-

Upon completion, extract the product with diethyl ether (3 x 15 mL).[2]

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether).[2]

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | o-phenylenediamine, α-halogenated-β-ketoester | [2] |

| Solvent/Catalyst | Ionic Liquid (e.g., [BMIM][PF6]) | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 50-90 minutes | [2] |

| Product | Corresponding quinoxaline-2-carboxylate ester | [2] |

| Yield | 87-90% | [2] |

Visualizations

Reaction Pathway Diagram

Caption: Two-step synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The two-step synthesis of this compound from o-phenylenediamine is a reliable and high-yielding method suitable for laboratory and potential scale-up applications. The protocols provided, along with the structured data and visual diagrams, offer a comprehensive guide for researchers in the field of organic and medicinal chemistry. The alternative one-step synthesis in ionic liquids presents a greener and more efficient option that warrants further exploration. Careful execution of the described procedures and appropriate analytical characterization will ensure the successful synthesis of this important chemical intermediate.

References

Application Notes and Protocols: Methyl 3-methylquinoxaline-2-carboxylate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-methylquinoxaline-2-carboxylate serves as a valuable and versatile starting material in the synthesis of a diverse array of functionalized quinoxaline derivatives. Its strategic location of reactive sites—the ester group and the quinoxaline core—allows for its elaboration into key intermediates such as carboxylic acids, amides, and hydrazides. These intermediates are pivotal in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This document provides detailed protocols for the derivatization of this compound and highlights the biological significance of the resulting compounds.

Key Synthetic Transformations

This compound can be readily transformed into several key intermediates, opening avenues for the synthesis of compound libraries for drug discovery. The primary transformations include hydrolysis to the corresponding carboxylic acid, direct amidation, and conversion to hydrazides, which can be further modified to form hydrazones.

Hydrolysis to 3-Methylquinoxaline-2-carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental step, yielding a product that can be further functionalized. This reaction is typically carried out under basic conditions.

Experimental Protocol: Synthesis of 3-Methylquinoxaline-2-carboxylic Acid

-

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH)

-

2N Sodium Hydroxide (NaOH) solution

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Water (H₂O)

-

Saturated brine solution

-

-

Procedure:

-

Dissolve this compound (e.g., 0.20 g, 0.99 mmol) in a mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).[1]

-

Stir the reaction mixture at room temperature for 30 minutes.[1]

-

Concentrate the mixture to approximately one-third of its original volume using a rotary evaporator.[1]

-

Acidify the remaining aqueous solution to a pH of 3-4 with 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with water and saturated brine solution.[1]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the solid product.[1]

-

-

Quantitative Data:

| Starting Material | Product | Reagents | Reaction Time | Yield | Reference |

| This compound | 3-Methylquinoxaline-2-carboxylic Acid | NaOH, MeOH, HCl | 30 min | 87% | [1] |

Synthesis of N-Substituted Quinoxaline-2-carboxamides

The synthesis of quinoxaline-2-carboxamides is a crucial step in developing bioactive molecules. While direct aminolysis of the methyl ester can be challenging, a reliable two-step protocol involving the hydrolysis of the ester to the carboxylic acid followed by amide coupling is commonly employed.

Experimental Protocol: Two-Step Synthesis of N-Substituted Quinoxaline-2-carboxamides

Step 1: Synthesis of 3-Methylquinoxaline-2-carboxylic Acid

-

Follow the protocol outlined in section 1.1.

Step 2: Amide Coupling

-

Materials:

-

3-Methylquinoxaline-2-carboxylic acid (1.0 eq)

-

Oxalyl chloride or another coupling agent (e.g., HATU)

-

Desired amine (1.1 eq)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure (General):

-

Suspend 3-methylquinoxaline-2-carboxylic acid in anhydrous DCM.

-

Add oxalyl chloride dropwise and stir at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

-

In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

-

Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Quantitative Data (Representative Examples):

| Starting Material | Amine | Coupling Agent | Product | Yield | Reference |

| Quinoxaline-6-carboxylic acid | Various amines | HATU, Et₃N | Quinoxaline-6-carboxamide derivatives | - | |

| 3-Methylquinoxaline-2-carboxylic acid | Substituted anilines | Oxalyl Chloride | N-Aryl-3-methylquinoxaline-2-carboxamides | - |

Synthesis of 3-Methylquinoxaline-2-carbohydrazide and Hydrazones

Hydrazides and hydrazones are important pharmacophores. The synthesis of 3-methylquinoxaline-2-carbohydrazide can be achieved from the corresponding ester or carboxylic acid.

Experimental Protocol: Synthesis of 3-Methylquinoxaline-2-carbohydrazide

-

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (excess)

-

Ethanol (EtOH)

-

-

Procedure:

-

Dissolve this compound in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Experimental Protocol: Synthesis of 3-Methylquinoxaline-2-hydrazones

-

Materials:

-

3-Methylquinoxaline-2-carbohydrazide (1.0 eq)

-

Substituted aldehyde or ketone (1.0 eq)

-

Ethanol (EtOH)

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve 3-methylquinoxaline-2-carbohydrazide in ethanol.

-

Add the desired aldehyde or ketone and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry.

-

-

Quantitative Data (Representative Examples):

| Starting Material | Reagent | Product | Reaction Time | Yield | Reference |

| 3-methylquinoxalin-2(1H)-one | Hydrazine hydrate | 2-hydrazinyl-3-methylquinoxaline | 4 h | - | |

| 3-(hydrazinyl)quinoxaline derivative | Substituted ketones | Hydrazone derivatives | 6-8 h | 65% |

Application in Drug Discovery: Anticancer Activity

Derivatives of 3-methylquinoxaline have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Apoptosis Induction Pathway

Certain quinoxaline derivatives have been shown to induce apoptosis in cancer cells by inhibiting Topoisomerase II and altering the expression of apoptosis-related proteins. This pathway is a critical target in cancer therapy.

Caption: Proposed apoptotic pathway induced by quinoxaline derivatives.

Experimental Workflow for Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of newly synthesized quinoxaline derivatives involves a series of in vitro assays.

Caption: Workflow for synthesis and anticancer screening of quinoxaline derivatives.

Conclusion

This compound is a readily available and highly useful building block for the synthesis of a wide range of quinoxaline derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the quinoxaline scaffold. The demonstrated anticancer activity of these compounds highlights the potential of this chemical class in the development of new therapeutics. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their biological activity and pharmacokinetic properties.

References

Application Notes and Protocols: Methyl 3-Methylquinoxaline-2-carboxylate Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of methyl 3-methylquinoxaline-2-carboxylate derivatives, a promising class of compounds in medicinal chemistry. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antibacterial, antifungal, antiviral, anticancer, antitubercular, antimalarial, and anti-inflammatory properties.[1][2] The core structure of quinoxaline provides a versatile scaffold for chemical modifications to develop novel therapeutic agents. This document focuses on derivatives of this compound, exploring their synthesis, biological activity, and mechanisms of action, particularly in the context of cancer and infectious diseases.

Anticancer Applications

Derivatives of 3-methylquinoxaline have emerged as potent anticancer agents, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[3][4][5] Inhibition of VEGFR-2 can effectively suppress tumor growth and metastasis.

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

Certain 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives have been designed as VEGFR-2 inhibitors.[3][5] These compounds competitively block the ATP binding site of the VEGFR-2 kinase domain. This inhibition triggers a cascade of downstream effects, leading to the induction of apoptosis (programmed cell death) in cancer cells. One of the most promising compounds, designated as 11e , has been shown to arrest the cell cycle at the G2/M phase and significantly increase the levels of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2.[3][4][6]

Quantitative Data: In Vitro Cytotoxicity and VEGFR-2 Inhibition

The following tables summarize the in vitro biological activities of selected 3-methylquinoxaline derivatives against human cancer cell lines and their inhibitory effect on VEGFR-2.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 3-Methylquinoxaline Derivatives [3][4][5][6]

| Compound | HepG-2 (Liver Cancer) | MCF-7 (Breast Cancer) |

| 11e | 2.1 | 3.5 |

| 11g | 4.3 | 5.2 |

| 12e | 6.8 | 7.4 |

| 12g | 8.1 | 9.8 |

| 12k | 5.5 | 6.3 |

| Sorafenib | 2.2 | 3.4 |

Table 2: VEGFR-2 Inhibitory Activity (IC50, µM) of 3-Methylquinoxaline Derivatives [3][4][5][6]

| Compound | VEGFR-2 IC50 (µM) |

| 11b | 4.8 |

| 11e | 3.2 |

| 11f | 3.9 |

| 11g | 3.5 |

| 12e | 4.2 |

| 12f | 5.1 |

| 12g | 4.5 |

| 12k | 2.9 |

| Sorafenib | 0.00307 |

Antimicrobial Applications

Certain derivatives of this compound have also been investigated for their antimicrobial properties, including activity against Mycobacterium tuberculosis.

Antimycobacterial Activity

Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown promising activity against Mycobacterium tuberculosis.[7][8] For instance, compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide) exhibited high antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/mL against M. tuberculosis and demonstrated low in vivo toxicity in mice.[7][8] The proposed mechanism of action for these compounds involves DNA damage.[7][8]

Table 3: Antimycobacterial Activity (MIC, µg/mL) of Quinoxaline-2-carboxylic Acid 1,4-Dioxide Derivatives [7]

| Compound | M. tuberculosis H37Ra | M. smegmatis mc² 155 |

| 4 | 1.25 | 2.5 |

| Isoniazid | 0.06 | 25 |

| Rifampicin | 0.06 | 0.2 |

Experimental Protocols

General Synthesis Workflow

The synthesis of various this compound derivatives typically follows a multi-step process, starting from readily available precursors. The general workflow involves the synthesis of a core quinoxaline structure followed by various modifications to introduce different functional groups.

Protocol: Synthesis of 3-Methyl-quinoxaline-2-carboxylic Acid[9]

Materials:

-

This compound

-

Methanol

-

2N Sodium hydroxide solution

-

1N Hydrochloric acid solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

-

Saturated saline solution

Procedure:

-

Dissolve this compound (0.20 g, 0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Concentrate the mixture to approximately one-third of its original volume using a rotary evaporator.

-

Adjust the pH to acidic with 1N hydrochloric acid solution.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, wash sequentially with water and saturated saline solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate by rotary evaporation to obtain a solid product.

-

Dry the solid product under high vacuum to yield 3-methylquinoxaline-2-carboxylic acid (0.16 g, 87% yield).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HepG-2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: VEGFR-2 Kinase Assay

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compounds (dissolved in DMSO)

-

Detection antibody (e.g., anti-phosphotyrosine antibody)

-

96-well plates

Procedure:

-

Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Add the VEGFR-2 enzyme and the substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phosphotyrosine-specific antibody.

-

Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.

Conclusion

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer agents, through mechanisms such as VEGFR-2 inhibition and apoptosis induction, and their potential as antimicrobial agents, highlight their importance for further drug discovery and development efforts. The protocols outlined in this document provide a foundation for researchers to synthesize and evaluate these compounds for various therapeutic applications.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Application of Methyl 3-methylquinoxaline-2-carboxylate Derivatives in Anticancer Drug Discovery

Introduction

Methyl 3-methylquinoxaline-2-carboxylate serves as a crucial scaffold in medicinal chemistry for the development of novel anticancer agents. While the parent molecule is primarily a synthetic intermediate, its derivatives, particularly those modified at the 2- and 3-positions of the quinoxaline ring, have demonstrated significant potential in cancer therapy. These derivatives have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, including liver (HepG-2), breast (MCF-7), and prostate (PC-3) cancers.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase II.[2][3] This document provides an overview of the application of these derivatives, their mechanism of action, and protocols for their evaluation as potential anticancer drugs.

Mechanism of Action

Derivatives of this compound have been primarily investigated as inhibitors of receptor tyrosine kinases, with a particular focus on VEGFR-2.[2][4][5][6] By targeting the ATP-binding site of VEGFR-2, these compounds can block the downstream signaling cascade that leads to angiogenesis, a critical process for tumor growth and metastasis.

Furthermore, certain quinoxaline-based derivatives have been identified as inhibitors of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[3] Inhibition of Topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.

The induction of apoptosis is a key feature of these compounds. Studies have shown that treatment with these derivatives can lead to cell cycle arrest, particularly at the G2/M phase, and a significant increase in the expression of pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and BAX, while downregulating the anti-apoptotic protein Bcl-2.[2][3][4]

Data Presentation

In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Derivative 11e | HepG-2 (Liver) | 2.1 - 9.8 (range for several derivatives) | Sorafenib | 2.2 |

| Derivative 11e | MCF-7 (Breast) | 2.1 - 9.8 (range for several derivatives) | Sorafenib | 3.4 |

| Derivative 11g | HepG-2 (Liver) | 2.1 - 9.8 (range for several derivatives) | Sorafenib | 2.2 |

| Derivative 11g | MCF-7 (Breast) | 2.1 - 9.8 (range for several derivatives) | Sorafenib | 3.4 |

| Derivative 12e | HepG-2 (Liver) | 2.1 - 9.8 (range for several derivatives) | Sorafenib | 2.2 |

| Derivative 12e | MCF-7 (Breast) | 2.1 - 9.8 (range for several derivatives) | Sorafenib | 3.4 |

| Derivative 12g | HepG-2 (Liver) | 2.1 - 9.8 (range for several derivatives) | Sorafenib | 2.2 |

| Derivative 12g | MCF-7 (Breast) | 2.1 - 9.8 (range for several derivatives) | Sorafenib | 3.4 |

| Derivative 12k | HepG-2 (Liver) | 2.1 - 9.8 (range for several derivatives) | Sorafenib | 2.2 |

| Derivative 12k | MCF-7 (Breast) | 2.1 - 9.8 (range for several derivatives) | Sorafenib | 3.4 |

| Compound IV | PC-3 (Prostate) | Not specified | Doxorubicin | Not specified |

VEGFR-2 and Topoisomerase II Inhibitory Activity

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (nM) |

| Derivative 11b | VEGFR-2 | 2.9 - 5.4 (range for several derivatives) | Sorafenib | 3.07 |

| Derivative 11f | VEGFR-2 | 2.9 - 5.4 (range for several derivatives) | Sorafenib | 3.07 |

| Derivative 11g | VEGFR-2 | 2.9 - 5.4 (range for several derivatives) | Sorafenib | 3.07 |

| Derivative 12e | VEGFR-2 | 2.9 - 5.4 (range for several derivatives) | Sorafenib | 3.07 |

| Derivative 12f | VEGFR-2 | 2.9 - 5.4 (range for several derivatives) | Sorafenib | 3.07 |

| Derivative 12g | VEGFR-2 | 2.9 - 5.4 (range for several derivatives) | Sorafenib | 3.07 |

| Derivative 12k | VEGFR-2 | 2.9 - 5.4 (range for several derivatives) | Sorafenib | 3.07 |

| Compound III | Topoisomerase II | 21.98 | Doxorubicin | Not specified |

| Compound IV | Topoisomerase II | 7.529 | Doxorubicin | Not specified |

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on different cancer cell lines.[7]

Materials:

-

Human cancer cell lines (e.g., HCT116, HepG2, MCF-7)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed exponentially growing cells into 96-well plates at an appropriate density and incubate for 24 hours in a humidified atmosphere at 37°C.

-

Expose the cells to various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

VEGFR-2 Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the activity of the VEGFR-2 enzyme.

Materials:

-

Recombinant human VEGFR-2

-

Kinase buffer

-

ATP

-

Substrate peptide

-

Test compounds

-

Detection antibody

-

Microplate reader

Protocol:

-

Add the test compounds at various concentrations to the wells of a microplate.

-

Add VEGFR-2 enzyme, substrate, and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and add a detection antibody that specifically recognizes the phosphorylated substrate.

-

Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 values.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression levels of key apoptosis-related proteins.[3][4]

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-caspase-8, anti-Bcl-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Caption: Workflow for anticancer drug discovery using this compound derivatives.

Caption: Inhibition of the VEGFR-2 signaling cascade by quinoxaline derivatives.

Caption: Apoptotic pathways activated by quinoxaline derivatives in cancer cells.

References

- 1. This compound | 61522-54-1 | Benchchem [benchchem.com]

- 2. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]